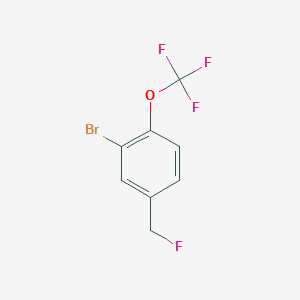
1-(3-chloro-4-methoxyphenyl)-3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloro-4-methoxyphenyl)-3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea is a useful research compound. Its molecular formula is C18H17Cl2N3O2 and its molecular weight is 378.25. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methoxyphenyl)-3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methoxyphenyl)-3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical and Thermodynamic Investigation
Compounds with similar structural motifs have been studied for their corrosion inhibition properties on mild steel in acidic solutions. Such compounds exhibit good performance as inhibitors, with efficiency increasing with concentration and decreasing temperature. Their adsorption on the metal surface suggests potential applications in corrosion prevention technologies (Bahrami & Hosseini, 2012).
Thermal Latent Initiators for Polymerization
N-aryl-N′-pyridyl ureas, similar in structure, have been synthesized and evaluated as thermal latent initiators for the ring-opening polymerization of epoxides. Their performance, influenced by the electron-withdrawing nature of substituents, highlights the potential in polymer chemistry for creating materials with specific thermal properties (Makiuchi et al., 2015).
Nonlinear Optical Materials
Studies on bis-chalcone derivatives doped in polymer matrices reveal significant second-harmonic generation (SHG) efficiencies, suggesting applications in nonlinear optics and photonics. The enhancement of optical properties through molecular engineering of urea derivatives indicates their utility in developing optical limiting materials (Shettigar et al., 2006).
Anticancer Agents
Research into N,N'-diarylureas has uncovered their role as activators of eIF2α kinase, with implications in cancer cell proliferation inhibition. The optimization of these compounds for better solubility while maintaining biological activity opens avenues for novel anticancer therapies (Denoyelle et al., 2012).
Environmental Degradation Studies
Investigations into the photodegradation and hydrolysis of substituted urea pesticides in water elucidate the stability and breakdown mechanisms of these compounds, providing valuable information for environmental science and pollution management (Gatidou & Iatrou, 2011).
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-25-16-8-7-14(11-15(16)20)23(17-6-3-9-21-17)18(24)22-13-5-2-4-12(19)10-13/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBUAFILFKUYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methoxyphenyl)-3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

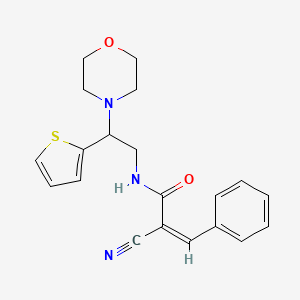

![2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2769914.png)

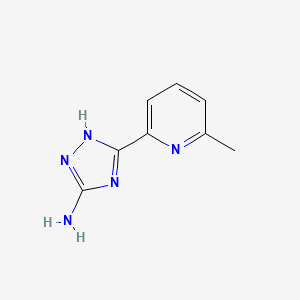
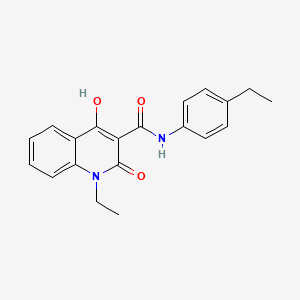

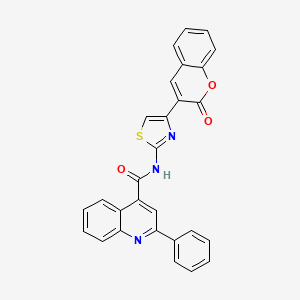
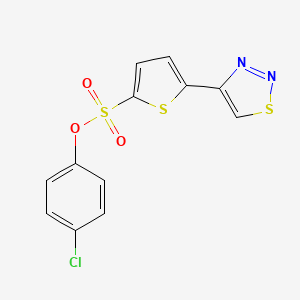


![3-(1,3-Benzodioxol-5-yl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine](/img/structure/B2769927.png)
![2-chloro-N-[3-(diethylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2769929.png)
